

The Discovery and Synthesis of Crenolanib: A Technical Guide

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Compound of Interest

Compound Name: Crenolanib

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Abstract

Crenolanib (formerly CP-868,596) is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent, particularly in the treatment of cancers driven by mutations in class III receptor tyrosine kinases (RTKs). Initially developed as a selective inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), subsequent research revealed its profound activity against FMS-like Tyrosine Kinase 3 (FLT3), including mutations that confer resistance to other TKIs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of **crenolanib**, with a focus on the quantitative data and experimental methodologies that underpin its scientific validation.

Discovery and Development

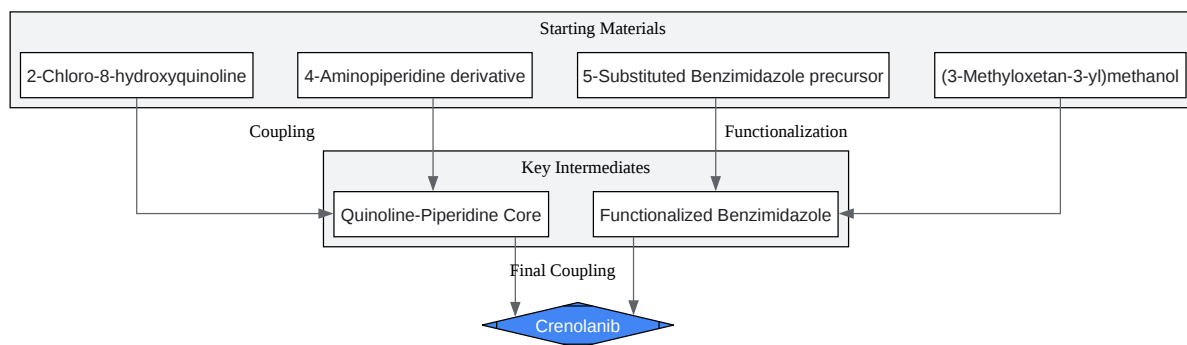
Crenolanib was originally developed as a potent inhibitor of PDGFR and was later identified as a highly effective inhibitor of FLT3.^[1] It is classified as a Type I TKI, meaning it binds to the active conformation of the kinase's ATP-binding pocket.^{[2][3]} This characteristic is crucial to its ability to inhibit not only wild-type kinases but also activating mutations, such as the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations in FLT3, which are common in Acute Myeloid Leukemia (AML).^{[1][2]}

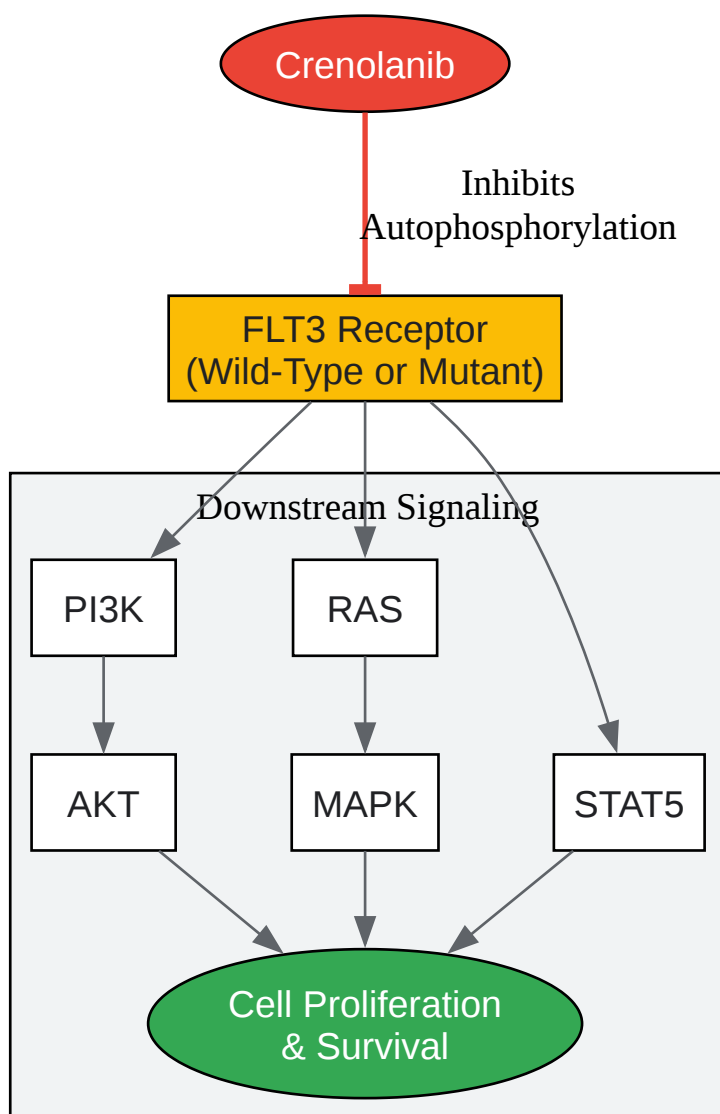
Unlike many multi-kinase inhibitors, **crenolanib** demonstrates high selectivity for class III RTKs, which includes FLT3, PDGFR α , and PDGFR β , while largely sparing other kinases like c-Kit.[4][5] This selectivity profile is thought to contribute to a more manageable toxicity profile compared to less selective TKIs.[1][4] Developed by AROG Pharmaceuticals, **crenolanib** has been evaluated in numerous clinical trials for AML, gastrointestinal stromal tumors (GIST), and glioma.[6]

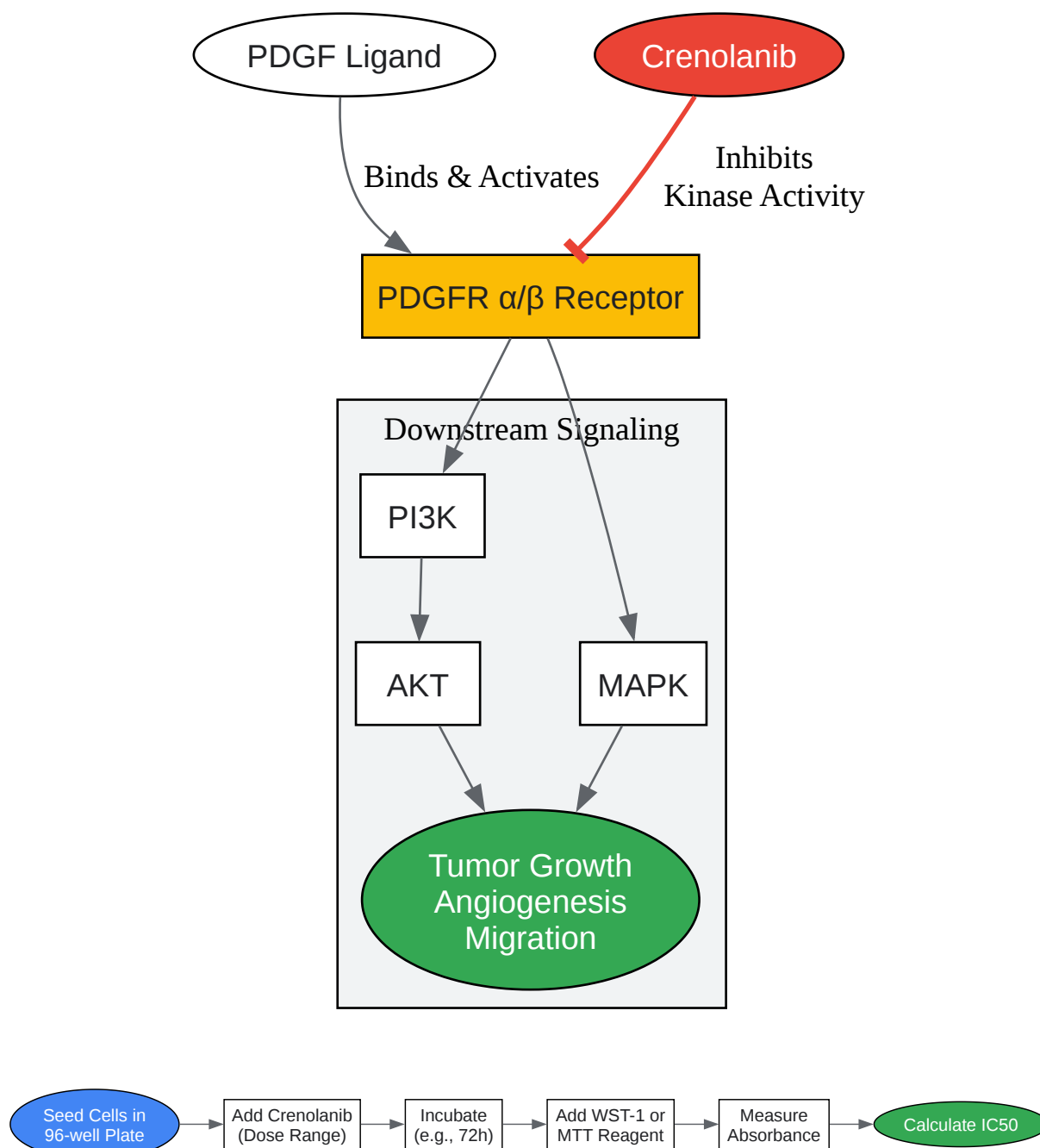
Chemical Synthesis

Crenolanib, with the IUPAC name 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine, is a complex heterocyclic molecule.[6] The synthesis involves a multi-step process. A key step in a described synthetic route involves starting with 2-chloro-8-hydroxyquinoline, which is converted to 2-chloro-8-trifluoromethanesulfonyloxyquinoline. This intermediate is then coupled with other precursors to build the final complex structure.[7]

The following diagram illustrates a conceptual workflow for the synthesis of **crenolanib**, highlighting the key structural components that are assembled.







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